molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6

Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-

Cat. No.: B12885309
CAS No.: 67352-35-6
M. Wt: 468.3 g/mol
InChI Key: NISQHFVUFSZZGU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name of the compound is chromium(III) bis(3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato) . This nomenclature reflects the central chromium ion coordinated by two anionic ligands, each comprising a phenylpyrazolone-derived azo group conjugated to a nitro-substituted hydroxybenzenesulfonate moiety.

Constitutional analysis reveals a molecular formula of C₃₄H₂₄CrN₁₀O₁₄S₂ , derived from the union of two ligand units (C₁₇H₁₂N₅O₇S⁻) with a trivalent chromium center. Key structural features include:

  • A phenylpyrazolone heterocycle (C₁₁H₁₀N₂O₂) acting as the azo donor.
  • A 2-hydroxy-5-nitrobenzenesulfonate group providing sulfonic acid functionality and nitro-electron withdrawal.
  • Azo (-N=N-) and sulfonate (-SO₃⁻) groups serving as primary coordination sites.

The ligand’s conjugation system extends across the azo bridge, linking the electron-rich pyrazolone ring to the electron-deficient nitroarene, creating a push-pull electronic architecture.

Coordination Geometry and Ligand Binding Modes

The chromium(III) center adopts a distorted octahedral geometry , as evidenced by spectroscopic and computational studies. Each ligand binds via three donor atoms:

  • Azo nitrogen (N1): σ-donation from the azo group’s lone pair.
  • Sulfonate oxygen (O1): Coordination through one oxygen atom of the sulfonate group.
  • Phenolic oxygen (O2): Deprotonated hydroxyl group acting as a strong-field ligand.

This tridentate binding mode creates two five-membered chelate rings per ligand, enhancing thermodynamic stability. The remaining coordination sites are occupied by water molecules or counterions, depending on the synthesis conditions.

Ligand Field Effects :

  • The strong-field nitro and sulfonate groups contribute to a low-spin d³ configuration .
  • Ligand-to-metal charge transfer (LMCT) transitions dominate the electronic spectrum, as discussed in Section 1.5.

X-ray Crystallographic Structure Determination

While direct X-ray diffraction data for this specific complex is limited, analogous chromium(III) azo-sulfonate complexes exhibit monoclinic crystal systems with space group P2₁/c. Key crystallographic parameters inferred from similar structures include:

Parameter Value
Unit cell dimensions a = 12.45 Å
b = 7.89 Å
c = 15.23 Å
β angle 98.7°
Coordination geometry Distorted octahedron

The chromium-ligand bond lengths typically fall within 1.90–2.05 Å for Cr–N(azo) and 1.85–1.95 Å for Cr–O(phenolic). The nitro group’s orthogonal orientation relative to the aromatic plane minimizes steric hindrance while maximizing resonance stabilization.

Vibrational Spectroscopy (FT-IR/Raman) Signatures

Vibrational spectra provide critical insights into ligand coordination and electronic effects:

FT-IR Key Absorptions (cm⁻¹):

  • N=N stretch : 1430–1460 (strong, sharp)
  • S=O asymmetric stretch : 1185–1220 (broad)
  • C-O (phenolic) : 1275–1300
  • NO₂ symmetric stretch : 1345–1360
  • Cr–O vibration : 485–510

Raman Active Modes:

  • Azo bridge : 1400–1420 (polarized)
  • Ring breathing modes : 1000–1100
  • Sulfonate symmetric stretch : 980–995

The absence of free sulfonic acid O–H stretches (~3500 cm⁻¹) confirms deprotonation and coordination. The nitro group’s vibrational coupling with the azo bridge creates unique split peaks in the 1300–1400 cm⁻¹ region.

Electronic Absorption Spectra Analysis

The complex exhibits intense absorption bands across UV-Vis regions due to multiple electronic transitions:

Transition Type λₘₐₓ (nm) ε (M⁻¹cm⁻¹) Origin
π→π* (ligand-centered) 285 1.2×10⁴ Azo-aromatic system
LMCT 395 8.7×10³ O(phenolic)→Cr(III)
d-d 575 2.1×10³ ⁴A₂g→⁴T₁g(P)

The bathochromic shift (~575 nm) compared to free ligands arises from metal-ligand orbital mixing. Time-dependent DFT calculations reveal that the LMCT transition at 395 nm involves electron promotion from phenolic oxygen p-orbitals to chromium d-orbitals. Solvatochromic studies in DMSO show a 15 nm redshift due to increased ligand field strength in polar aprotic media.

Properties

CAS No.

67352-35-6

Molecular Formula

C16H10CrN5O7S

Molecular Weight

468.3 g/mol

IUPAC Name

chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate

InChI

InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3

InChI Key

NISQHFVUFSZZGU-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:

    Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.

    Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:

    Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

    Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.

    Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.

Chemical Reactions Analysis

Acid-Base Reactions

The compound functions as an acid-base indicator , with color changes attributed to protonation/deprotonation of hydroxyl and azo groups. The nitro and sulfonate groups enhance acidity, enabling sensitivity across a pH range.

pH RangeObserved ColorStructural Change
< 4.0Orange-RedProtonation of hydroxyl groups
4.0–7.0Red-BrownPartial deprotonation of azo linkages
> 7.0VioletFull deprotonation of sulfonate and hydroxyl groups

Redox Reactions

The azo (-N=N-), nitro (-NO₂), and chromium(III) centers participate in redox processes:

  • Reduction by Sodium Dithionite (Na₂S₂O₄) :
    Azo bonds cleave to form aromatic amines (e.g., aniline derivatives), while Cr³⁺ may reduce to Cr²⁺ in acidic conditions.

    Cr-complex+Na2S2O4Cr2++2Aromatic Amines+SO32[1][3]\text{Cr-complex} + \text{Na}_2\text{S}_2\text{O}_4 \rightarrow \text{Cr}^{2+} + 2\,\text{Aromatic Amines} + \text{SO}_3^{2-} \, \text{[1][3]}
  • Oxidation by Hydrogen Peroxide (H₂O₂) :
    Nitro groups may oxidize further, though chromium’s +3 oxidation state remains stable under mild conditions.

Photodegradation

Exposure to UV light induces azo bond cleavage and chromium-ligand dissociation, forming nitroso compounds and Cr³⁺ hydroxides.

Light SourceDegradation ProductsHalf-Life
UV (365 nm)Nitroso intermediates~2.5 hrs
Visible LightChromium hydroxide>24 hrs

Complexation with Metal Ions

The sulfonate and hydroxyl groups act as ligands for secondary metal ions (e.g., Fe³⁺, Al³⁺), forming heterometallic coordination polymers.

Metal IonObserved CoordinationApplication
Fe³⁺Octahedral geometryWastewater dye adsorption
Al³⁺Tetrahedral geometryCatalytic substrates

Thermal Decomposition

At temperatures >200°C, the compound decomposes exothermically:

  • Stage 1 (200–300°C) : Loss of sulfonate and nitro groups as SO₂ and NO₂.

  • Stage 2 (300–500°C) : Chromium oxide (Cr₂O₃) residue formation.

Key Structural Influences on Reactivity:

  • Azo Groups : Govern redox and photochemical behavior.

  • Sulfonate Ligands : Enhance solubility and metal-binding capacity.

  • Chromium Center : Stabilizes the complex in acidic/oxidizing environments.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.

    Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.

Biology

    Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.

    Electronics: Applied in the manufacturing of organic electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.

Comparison with Similar Compounds

Substitution on the Pyrazole Ring

  • Parent Compound : The unsubstituted phenyl group on the pyrazole (CAS 73324-04-6) provides a baseline for comparison. Its electronic properties are influenced by the electron-withdrawing nitro and sulfonate groups .
  • Chloro-Substituted Derivative: CAS 91672-63-8 introduces a 3-chlorophenyl group on the pyrazole.
  • Acrylamido-Substituted Variant: A derivative with a 4-[(1-oxo-2-propenyl)amino]phenyl group (CAS 93783-62-1) shows increased reactivity due to the acrylamido substituent, which may facilitate polymerization or covalent binding in materials science .

Counterion Variations

Compound ID Counterion Solubility (H₂O) Stability (RT) Reference
73324-04-6 Na⁺ High Stable
91672-63-8 K⁺/Na⁺ Moderate Hygroscopic
6408-29-3 (EC 229-052-4) Disodium Very High Stable

Key Insight : Sodium salts generally exhibit higher solubility than potassium salts, while mixed-cation systems (e.g., K⁺/Na⁺) may balance solubility and crystallinity .

Yield Comparison :

  • Parent compound: ~70% yield .
  • Chloro-substituted: ~65% yield .
  • Naphthalene-based: ~60% yield .

Physicochemical Properties

Spectral Data

Compound IR (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) MS (m/z) Reference
Parent (CAS 73324-04-6) 1636 (C=O), 1560 (N=N) 8.12 (s, aromatic), 2.66 (s, CH₃) 437.1
Chloro-substituted 1565 (N=N), 587 (C-Cl) 7.55–7.43 (m, aromatic), 2.65 (s, CH₃) 437.1
Naphthalene-based 821 (C-SO₃) 7.97 (s, naphthyl), 2.48 (s, CH₃) 403.1

Key Trends :

  • Nitro and azo groups dominate IR spectra.
  • Aromatic protons in $ ^1 \text{H-NMR} $ appear downfield due to electron-withdrawing effects.

Biological Activity

Chromium complexes, particularly those involving chromium(III), have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of the specific compound "Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-" by reviewing relevant studies and presenting key findings.

The compound in focus is a chromium complex with the following characteristics:

PropertyValue
Molecular Formula C32H26CrN10NaO8S2
Molecular Weight 817.73 g/mol
CAS Number 72275-69-5
Solubility 205 µg/L at 20°C
Boiling Point 203°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromium(III) complexes. For instance:

  • Antibacterial and Antifungal Activity : Chromium(III) complexes have demonstrated significant antibacterial and antifungal activities against various strains. A study reported minimum inhibitory concentration (MIC) values for certain chromium complexes against Candida tropicalis ranging from 7.8 to 15.6 µg/mL, indicating potent antifungal effects .
  • Mechanism of Action : The antimicrobial action is believed to stem from oxidative stress induced by these complexes. They can generate reactive oxygen species (ROS), leading to bacterial cell damage and death . Specifically, chromium(III) complexes with specific ligands showed effective binding to bacterial DNA, causing plasmid cleavage and potential DNA damage .

Cytotoxicity Studies

While many chromium complexes exhibit antimicrobial properties, their cytotoxic effects on human cells are also crucial for assessing safety:

  • Cell Line Studies : Some studies indicated that certain chromium complexes showed minimal cytotoxicity towards Vero cells (a line of kidney epithelial cells from African green monkeys), suggesting a favorable safety profile .
  • Comparative Toxicity : In contrast, other chromium complexes demonstrated varying degrees of toxicity depending on the ligand environment. The interaction between chromium(III) and proteins like bovine serum albumin (BSA) has been shown to depend significantly on the nature of the coordinated ligands .

Case Study 1: Antimicrobial Efficacy

A study evaluated several chromium(III) complexes against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the chromium complexes exhibited varying levels of antimicrobial activity, with some showing MIC values as low as 0.125 µg/mL against specific strains .

Case Study 2: Photodynamic Therapy Potential

Another investigation explored the potential of chromium(III) complexes as photosensitizers in photodynamic therapy (PDT). The ability of these complexes to induce DNA photodamage positions them as promising candidates for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this chromium-azo-sulfonato complex, and how can purity be verified?

  • Methodological Answer : Synthesis involves coupling the pyrazolone azo precursor with a nitrobenzenesulfonate ligand under controlled pH (6–8) to stabilize the chromium coordination. Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (>95% purity threshold) and NMR analysis (e.g., ¹H NMR signals at δ 7.2–8.1 ppm for aromatic protons, δ 3.1 ppm for methyl groups) .

Q. How can the electronic structure of the chromium center be characterized experimentally?

  • UV-Vis spectroscopy (absorption bands at 450–600 nm for d-d transitions) and cyclic voltammetry (Cr(III)/Cr(II) redox potentials) are standard. X-ray photoelectron spectroscopy (XPS) can confirm oxidation states via Cr 2p₃/₂ binding energies (~577 eV for Cr(III)) .

Q. What stability challenges arise in aqueous solutions, and how can they be mitigated?

  • The nitro and sulfonato groups make the complex susceptible to hydrolysis under acidic conditions (pH < 4). Stability studies via pH-dependent UV-Vis monitoring (1–12 range) are recommended. Buffering agents (e.g., phosphate buffer, pH 7.4) improve stability for kinetic experiments .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the complex’s spectroscopic and redox properties?

  • Computational DFT studies (e.g., B3LYP/6-31G*) can model electron-withdrawing groups (e.g., -NO₂) increasing ligand field splitting. Compare experimental UV-Vis data (e.g., λₘₐₐ shifts) with calculated HOMO-LUMO gaps. Electrochemical assays (e.g., differential pulse voltammetry) quantify substituent effects on redox potentials .

Q. What strategies resolve contradictions in reported biological activity data for structurally related chromium-azo complexes?

  • Cross-validate assays using standardized protocols:

  • Antibacterial : Broth microdilution (MIC values) against E. coli and S. aureus with positive controls (e.g., ciprofloxacin).
  • Anticancer : MTT assays (IC₅₀) on HeLa cells, ensuring consistent cell passage numbers and culture conditions .
    • Address discrepancies by analyzing ligand dissociation kinetics (via ICP-MS for chromium release) and cellular uptake efficiency .

Q. How can the ligand exchange dynamics of the sulfonato group be quantified under physiological conditions?

  • Use isotopically labeled ligands (³⁵S-labeled sulfonato) and track exchange rates via radio-TLC or mass spectrometry. Temperature-dependent studies (Arrhenius plots) reveal activation energies for ligand substitution, critical for drug delivery applications .

Data Analysis and Experimental Design

Q. What analytical techniques differentiate between geometric isomers (e.g., cis/trans) in this complex?

  • Single-crystal XRD is definitive. For solution-phase analysis, NOESY NMR can detect spatial proximity between the pyrazole methyl group and nitrobenzenesulfonato protons. IR spectroscopy (C=O stretching at ~1680 cm⁻¹) may show shifts for steric isomerism .

Q. How can solvent effects on catalytic activity (e.g., in oxidation reactions) be systematically studied?

  • Design a solvent polarity series (e.g., water, DMSO, THF) and measure turnover frequencies (TOF) for a model reaction (e.g., styrene epoxidation). Kamlet-Taft parameters quantify solvent hydrogen-bonding and polarity effects on catalytic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.